molecular formula C19H19N3O3S B11015035 2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11015035
M. Wt: 369.4 g/mol
InChI Key: JHMJTBRJKSEEAN-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a thiazole ring, and an isoindole moiety

Preparation Methods

The synthesis of 2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopentyl group: This step typically involves a substitution reaction where a cyclopentyl halide reacts with a nucleophile.

    Formation of the isoindole moiety: This can be synthesized through a series of condensation reactions involving phthalic anhydride and appropriate amines.

    Final coupling: The thiazole and isoindole intermediates are coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other thiazole and isoindole derivatives. Compared to these, 2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Similar compounds include:

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Isoindole derivatives: Compounds with isoindole moieties but varying side chains and functional groups.

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-10-11(2)26-19(20-10)21-16(23)12-7-8-14-15(9-12)18(25)22(17(14)24)13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,20,21,23)

InChI Key

JHMJTBRJKSEEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCC4)C

Origin of Product

United States

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